Benzofuran-6-carbonitrile Benzofuran-6-carbonitrile
Brand Name: Vulcanchem
CAS No.: 17450-68-9
VCID: VC21050398
InChI: InChI=1S/C9H5NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H
SMILES: C1=CC(=CC2=C1C=CO2)C#N
Molecular Formula: C9H5NO
Molecular Weight: 143.14 g/mol

Benzofuran-6-carbonitrile

CAS No.: 17450-68-9

Cat. No.: VC21050398

Molecular Formula: C9H5NO

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

Benzofuran-6-carbonitrile - 17450-68-9

Specification

CAS No. 17450-68-9
Molecular Formula C9H5NO
Molecular Weight 143.14 g/mol
IUPAC Name 1-benzofuran-6-carbonitrile
Standard InChI InChI=1S/C9H5NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H
Standard InChI Key FNEHMKWYWLJNIC-UHFFFAOYSA-N
SMILES C1=CC(=CC2=C1C=CO2)C#N
Canonical SMILES C1=CC(=CC2=C1C=CO2)C#N

Introduction

Chemical Structure and Properties

Benzofuran-6-carbonitrile (CAS: 17450-68-9) is characterized by a bicyclic structure consisting of a benzene ring fused with a furan ring, featuring a nitrile group (-CN) at the 6-position. The compound is also known by several synonyms, including 1-benzofuran-6-carbonitrile and 6-benzofurancarbonitrile .

Chemical Identifiers and Structural Information

Table 1: Chemical Identifiers of Benzofuran-6-carbonitrile

PropertyValue
CAS Registry Number17450-68-9
PubChem CID21251485
Molecular FormulaC₉H₅NO
Molecular Weight143.14 g/mol
IUPAC Name1-benzofuran-6-carbonitrile
InChIInChI=1S/C9H5NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H
InChIKeyFNEHMKWYWLJNIC-UHFFFAOYSA-N
SMILESC1=CC(=CC2=C1C=CO2)C#N

The structure features a benzofuran scaffold with a cyano group at position 6, creating a compound with distinctive electronic properties due to the electron-withdrawing nature of the nitrile group .

Physical and Chemical Properties

Benzofuran-6-carbonitrile possesses specific chemical properties influenced by its heterocyclic nature and the presence of the nitrile functional group. The nitrile group introduces polarity and potential for hydrogen bonding interactions, while the benzofuran scaffold contributes to the compound's aromaticity and potential for π-π interactions . These properties make it relevant for various chemical applications and pharmaceutical research.

Synthesis Methods

The synthesis of benzofuran-6-carbonitrile presents several challenges that have prompted researchers to develop various methodologies. Traditional and modern approaches to its synthesis have been documented in the literature.

Traditional Synthesis Approaches

  • Inherently low yields often associated with Sandmeyer-type reactions

  • The hazardous nature of the intermediate diazonium species

  • The lengthy synthesis necessary to prepare the amine substrate

Another potential synthetic route involves the conversion of other 6-substituted benzofurans, such as:

  • 6-carboxy-benzofuran (via dehydration of the corresponding amide)

  • 6-formyl-benzofuran (via dehydration of the corresponding oxime)

  • 6-bromo-benzofuran (via the Rosenmund-von Braun reaction)

Modern Synthetic Approaches

A more efficient synthesis of benzofuran-6-carbonitrile can be achieved using a procedure involving a phenylacetylene intermediate. This approach, based on the work of Wishka et al., involves:

  • Synthesis of 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile as an intermediate

  • Cyclization to form a mixture of benzofuran-6-carbonitrile and its silylated congener

  • Desilylation of the silylated material using aqueous base to produce the desired benzofuran-6-carbonitrile

Another documented approach involves the synthesis from sodium cyanide and 6-bromobenzofuran through a nucleophilic substitution reaction .

Synthetic Challenges

The synthesis of 6-substituted benzofurans, including benzofuran-6-carbonitrile, faces inherent challenges due to synthetic considerations. Many common strategies involve annulations of corresponding phenol derivatives, which often produce a mixture of 4-substituted and 6-substituted benzofurans, requiring additional separation steps .

Biological Activities

Benzofuran-6-carbonitrile, as a member of the benzofuran family, shares potential biological activities that make this class of compounds significant in medicinal chemistry.

Antimicrobial Properties

Benzofuran derivatives have been extensively studied for their antimicrobial properties. Various substituted benzofurans have demonstrated activity against bacterial strains including Escherichia coli, Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis .

Research indicates that the position and nature of substituents on the benzofuran scaffold significantly influence antimicrobial activity. For instance:

  • Hydroxyl substituents at specific positions often result in good antibacterial activities

  • Electron-withdrawing groups in the ortho position of the benzofuran ring tend to increase potency

  • Electron-donating groups may weaken antimicrobial activity

While specific data on benzofuran-6-carbonitrile's antimicrobial activity is limited, the nitrile group's electron-withdrawing nature may contribute to potential antimicrobial properties.

Other Biological Activities

The benzofuran scaffold is associated with numerous biological activities that may extend to benzofuran-6-carbonitrile, including:

  • Anti-inflammatory properties

  • Antifungal activities

  • Antihyperglycemic effects

  • Analgesic properties

  • Antiparasitic activities

Structure-activity relationship studies of benzofuran derivatives suggest that the presence of a nitrile group at position 6 could confer specific biological activities, making benzofuran-6-carbonitrile a potential candidate for pharmaceutical research .

Applications in Medicinal Chemistry

Benzofuran-6-carbonitrile has potential applications in medicinal chemistry, primarily as:

Pharmaceutical Intermediate

The compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. The benzofuran scaffold is present in numerous clinically approved drugs, and derivatives with specific substitution patterns like benzofuran-6-carbonitrile can serve as building blocks for drug candidates .

Building Block for Drug Discovery

Benzofuran-6-carbonitrile can function as a key building block for constructing compound libraries with potential pharmaceutical applications. The nitrile group provides a site for further functionalization, allowing for the creation of diverse derivatives with targeted biological activities .

Research Tool

As a well-defined chemical entity, benzofuran-6-carbonitrile serves as a useful tool for studying structure-activity relationships and understanding the biological mechanisms of benzofuran derivatives .

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)
TRCB424045Benzofuran-6-carbonitrile10mg$45
Alichem17450689Benzofuran-6-carbonitrile1g$545.14
ChemenuCM160061Benzofuran-6-carbonitrile 95%1g$549
Atlantic Research ChemicalsXS018121-Benzofuran-6-carbonitrile 95%1g$562
CrysdotCD11232642Benzofuran-6-carbonitrile 95+%1g$581

This pricing data, current as of late 2021, illustrates the relatively high cost of this specialized compound, reflecting its niche applications in research and pharmaceutical development .

Comparison with Related Compounds

Positional Isomers

Benzofuran-6-carbonitrile has several positional isomers, including:

  • 2-Benzofurancarbonitrile (also known as 1-benzofuran-2-carbonitrile)

    • CAS No.: 41717-32-2

    • Also referred to as Coumarilonitrile

    • The nitrile group is positioned at C-2 of the benzofuran scaffold

  • Other positional isomers with the nitrile group at different positions on the benzofuran scaffold may exhibit different chemical and biological properties.

Fluorinated Derivatives

7-Fluorobenzofuran-6-carbonitrile (CAS: 1427405-23-9) is a fluorinated derivative that maintains the 6-carbonitrile group but introduces a fluorine atom at position 7. This modification enhances its chemical properties, potentially increasing its applications in medicinal chemistry due to the unique properties conferred by fluorine substitution.

Carboxylic Acid Analogues

Benzofuran-6-carboxylic acid is a related compound where the nitrile group is replaced by a carboxylic acid. This compound has been identified as a key fragment in the synthesis of lifitegrast, a drug used for treating keratoconjunctivitis sicca .

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